molecular formula C17H19Cl2N5O2 B587125 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride CAS No. 1391052-28-0

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride

Cat. No. B587125
CAS RN: 1391052-28-0
M. Wt: 396.272
InChI Key: QZXZQMUZEHTFHD-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride, also known as 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride, is a useful research compound. Its molecular formula is C17H19Cl2N5O2 and its molecular weight is 396.272. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Casein Kinase 1ε Inhibition

PF-4800567 Hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Casein Kinase 1ε (CK1ε). It has an IC50 of 32 nM and is 20-fold more selective for the CK1ε isoform over CK1δ .

Circadian Rhythm Regulation

PF-4800567 Hydrochloride can block CK1ε-mediated PER3 nuclear translocation, which is a key process in the regulation of circadian rhythms. However, it does not affect the circadian clock in animal studies .

Epidermal Growth Factor Receptor (EGFR) Blocking

PF-4800567 Hydrochloride can block the Epidermal Growth Factor Receptor (EGFR) at micromolar concentrations . EGFR is a protein that plays a crucial role in cell growth and division, and its overexpression or mutation is often associated with various types of cancer.

Methamphetamine (MA) and Fentanyl Reaction Improvement

PF-4800567 Hydrochloride has been shown to improve the locomotor stimulant reaction to methamphetamine (MA) and fentanyl . This suggests potential applications in the treatment of substance abuse disorders.

Potential Applications in Cancer Research

Given its ability to inhibit CK1ε and block EGFR, PF-4800567 Hydrochloride may have potential applications in cancer research. By inhibiting these proteins, it could potentially slow down or stop the growth of cancer cells .

properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2.ClH/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12;/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXZQMUZEHTFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride

CAS RN

1391052-28-0
Record name PF-4800567 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHN7WPV2AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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